![molecular formula C18H18N2O3S B5503178 2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a category of organic molecules known for their complex structures and potential for various biological activities. Chemicals with similar structures have been explored for their pharmacological effects, synthesis methods, and chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds like the one mentioned often involves multi-step reactions, including the formation of furo[3,4-c]pyridine rings and subsequent functionalization. A common approach might involve starting from simpler pyridine derivatives, followed by specific reactions to introduce the methyl, acetamide, and phenylethyl groups (Zaitsu et al., 2013).

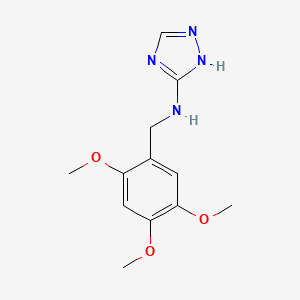

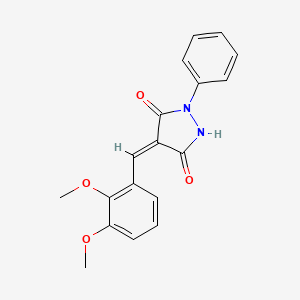

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings, which significantly influence their chemical behavior and biological activity. Techniques like NMR, IR spectroscopy, and X-ray crystallography are essential tools for analyzing these structures (Paiardini et al., 2017).

Chemical Reactions and Properties

The presence of functional groups such as acetamide and thioether in the compound suggests reactivity towards nucleophilic substitution and potential for forming hydrogen bonds, influencing its solubility and stability. The furo[3,4-c]pyridin ring system may also undergo various ring-opening and ring-closing reactions under specific conditions (Borah et al., 2021).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility are influenced by the molecular structure. Compounds with similar complexity are typically characterized by moderate to low solubility in water and higher solubility in organic solvents, which is crucial for their application in medicinal chemistry (Vaglini et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards oxidizing or reducing agents, are determined by the functional groups present in the molecule. The acetamide and thioether groups, for example, impart specific chemical behaviors that can be exploited in synthetic chemistry and drug design (Chidrawar, 2017).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- The development of selective mGlu5 receptor antagonists like 2-Methyl-6-(phenylethynyl)pyridine illustrates the continuous effort to refine molecular structures for enhanced therapeutic efficacy, showing the potential for related compounds in addressing neurological conditions (Cosford et al., 2003).

- The synthesis of novel 2-aminomethyloxazolo[5,4-b]pyridine derivatives via intramolecular cyclization processes highlights the innovative approaches to creating compounds with potentially unique biological activities (Palamarchuk et al., 2019).

Potential Therapeutic Applications

- Studies on the chemical oxidation of pyridin-2-yl acetamides suggest the exploration of oxidative reactivity channels for the development of novel compounds with potential applications in medicinal chemistry (Pailloux et al., 2007).

- Research on coordination complexes and their formation through the reaction of tautomeric amidines indicates the potential for creating compounds with specific structural features for applications in material science or catalysis (Klimova et al., 2013).

Antimicrobial Activity

- Synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents demonstrate the ongoing search for new antibiotics, highlighting the relevance of structurally related compounds in combating microbial resistance (Hossan et al., 2012).

Eigenschaften

IUPAC Name |

2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-12-9-14-10-23-18(22)16(14)17(20-12)24-11-15(21)19-8-7-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYQWNCGBQMCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)SCC(=O)NCCC3=CC=CC=C3)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)